molecular formula C17H23ClN2O2 B5304020 1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine

1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine

Cat. No. B5304020
M. Wt: 322.8 g/mol
InChI Key: IMOHBNSBEJNVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, modulation of oxidative stress, and regulation of immune response. It has been shown to target various molecular targets such as cyclin-dependent kinases, nuclear factor-kappa B (NF-κB), and caspases.
Biochemical and Physiological Effects:
1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been found to have neuroprotective effects by preventing neuronal cell death and improving cognitive function.

Advantages and Limitations for Lab Experiments

1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, one of the limitations of this compound is its poor water solubility, which can affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine. One direction is to further investigate its molecular targets and signaling pathways to better understand its mechanism of action. Another direction is to explore its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Additionally, the development of novel formulations and delivery systems can improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of 1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine involves the reaction between 1-allylpiperazine and 3-chlorophenylbutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain a pure compound.

Scientific Research Applications

1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by preventing neuronal cell death and improving cognitive function.

properties

IUPAC Name

2-(3-chlorophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-3-8-19-9-11-20(12-10-19)17(21)16(4-2)22-15-7-5-6-14(18)13-15/h3,5-7,13,16H,1,4,8-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOHBNSBEJNVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC=C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one

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